molecular formula C19H28N2O3 B7642503 N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide

N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide

Cat. No. B7642503
M. Wt: 332.4 g/mol
InChI Key: KCLLTEBBXKKKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also referred to as Compound X, and it has been synthesized using a unique method that involves the use of various chemical reagents. The compound has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to reduce pain perception in animal models. Additionally, the compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have good stability under various conditions. The compound is also highly selective for its target receptors, which makes it a useful tool for studying various signaling pathways. However, the compound also has some limitations. The compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide. One potential direction is to study the compound's potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as an anti-tumor agent in various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide involves a series of chemical reactions that are carried out in a specific order. The starting material for the synthesis is phenylethylamine, which is reacted with 4-morpholinecarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The amine is then reacted with cyclopentanone to form the corresponding ketone. The ketone is then reacted with ethyl chloroacetate to form the final product.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has been shown to have potential therapeutic applications in various fields of medicine. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to have potential as a neuroprotective agent.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-15-17(16-6-2-1-3-7-16)20-18(23)14-19(8-4-5-9-19)21-10-12-24-13-11-21/h1-3,6-7,17,22H,4-5,8-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLLTEBBXKKKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CO)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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